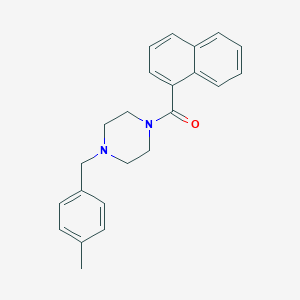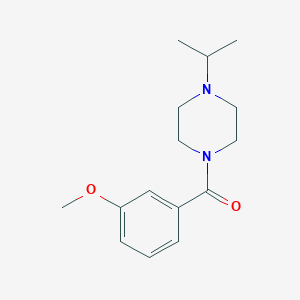![molecular formula C21H28N2O5S B249123 1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)
1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine, commonly known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSET is a sulfhydryl-reactive compound that has been used extensively in biochemical and physiological studies to modify proteins and enzymes.
Applications De Recherche Scientifique
MTSET has been widely used in scientific research as a tool to modify proteins and enzymes. It is commonly used to study the structure and function of ion channels, transporters, and receptors. MTSET can also be used to modify cysteine residues in proteins, which can alter their activity and function.
Mécanisme D'action
MTSET is a sulfhydryl-reactive compound that can modify cysteine residues in proteins. It reacts with the thiol group of cysteine to form a covalent bond, which can alter the structure and function of the protein. MTSET can also modify other amino acids, such as lysine and histidine, but its reactivity with cysteine is much higher.
Biochemical and Physiological Effects:
MTSET has been shown to have a wide range of biochemical and physiological effects. It can modify the activity of ion channels, transporters, and receptors, which can alter cellular signaling and function. MTSET has also been used to study the structure and function of proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the glycine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
MTSET is a useful tool for studying the structure and function of proteins and enzymes. It is relatively easy to synthesize and can be used to modify specific cysteine residues in proteins. However, MTSET has some limitations. It can modify other amino acids besides cysteine, which can complicate data interpretation. MTSET can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are many future directions for research using MTSET. One area of interest is the study of ion channels and transporters in disease states. MTSET can be used to modify specific cysteine residues in these proteins, which can provide insight into their role in disease. Another area of interest is the development of new sulfhydryl-reactive compounds that are more specific and less toxic than MTSET. These compounds could be used to study the structure and function of proteins with greater precision and accuracy.
Conclusion:
In conclusion, MTSET is a sulfhydryl-reactive compound that has been widely used in scientific research to modify proteins and enzymes. Its unique properties make it a valuable tool for studying the structure and function of ion channels, transporters, and receptors. While MTSET has some limitations, it has many potential applications in future research.
Méthodes De Synthèse
MTSET can be synthesized by reacting 1-(4-methylphenylsulfonyl)piperazine with 3,4,5-trimethoxybenzyl chloride in the presence of a base. The reaction yields MTSET as a white solid, which can be purified by recrystallization or column chromatography.
Propriétés
Nom du produit |
1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine |
|---|---|
Formule moléculaire |
C21H28N2O5S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O5S/c1-16-5-7-18(8-6-16)29(24,25)23-11-9-22(10-12-23)15-17-13-19(26-2)21(28-4)20(14-17)27-3/h5-8,13-14H,9-12,15H2,1-4H3 |
Clé InChI |
WYVDZGCQYVFOQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)

![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)
![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)